4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine
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Overview
Description
4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a fluorobenzenesulfonyl group and a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the furan-2-carbonyl group: This can be achieved through acylation reactions using furan-2-carbonyl chloride.
Attachment of the 4-fluorobenzenesulfonyl group: This step might involve sulfonylation reactions using 4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The fluorobenzenesulfonyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Probes: Used in the study of biological systems due to its unique functional groups.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine
- 4-(4-methylbenzenesulfonyl)-1-(furan-2-carbonyl)piperidine
Uniqueness
The presence of the fluorine atom in the 4-fluorobenzenesulfonyl group might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its analogs.
Biological Activity
4-(4-Fluorobenzenesulfonyl)-1-(furan-2-carbonyl)piperidine is a synthetic compound with a complex structure that incorporates a piperidine ring, a furan-2-carbonyl group, and a 4-fluorobenzenesulfonyl moiety. This unique combination suggests potential pharmaceutical applications, particularly in modulating various biological pathways. The compound's lipophilicity, enhanced by the fluorobenzenesulfonyl group, may influence its binding affinity to biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure contributes to its biological activity, which has been studied in various contexts.
Anti-Inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
In Vivo Studies:
Animal models have been utilized to evaluate the anti-inflammatory effects of the compound. For example, in a study involving mice, the administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.
Biomarker Analysis:
Biomarkers such as prostaglandins and cytokines were measured to quantify the anti-inflammatory response. The results indicated a dose-dependent reduction in these biomarkers, confirming the compound's efficacy.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation: It could interact with receptors that play roles in inflammation and pain signaling pathways.
- Cellular Effects: Influences on cell proliferation and apoptosis have been observed, which are critical for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound. Below is a summary table illustrating key features and biological activities:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Fluorobenzenesulfonamide | Contains a sulfonamide group | Potential antimicrobial activity |
Furan-2-carboxylic acid | Simple carboxylic acid derivative | Used in organic synthesis |
Piperidine derivatives | Various substitutions on piperidine ring | Diverse pharmacological effects |
The unique combination of functional groups in this compound may provide distinct pharmacological properties not found in simpler derivatives, enhancing its potential as a therapeutic agent.
Case Studies
Several case studies have documented the biological activity of compounds related to this compound:
- Anti-inflammatory Efficacy : A study demonstrated that administering this compound significantly reduced inflammation markers in an animal model of arthritis.
- Cytotoxicity : In vitro studies revealed that related compounds exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Synergistic Effects : Research has also explored the synergistic effects when combined with other anti-inflammatory agents, indicating enhanced therapeutic outcomes.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-12-3-5-13(6-4-12)23(20,21)14-7-9-18(10-8-14)16(19)15-2-1-11-22-15/h1-6,11,14H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCWCRKBAVXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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